Compound Description: This series of compounds, denoted as 9a-f, features a thiophene-2-carboxamide group linked to a substituted azetidinone ring. These compounds were synthesized and investigated for their antimicrobial activity, alongside docking studies to understand their potential interactions with biological targets [].
Compound Description: This indole derivative contains a phenylsulfonyl group at the 1-position of the indole ring, a methyl group at the 2-position, and an ethyl acetate group attached to the carbonyl group at the 3-position []. The crystal structure of this compound has been reported.
Compound Description: This group of compounds features a central piperidine ring with various substitutions. The key structural motif is the presence of a piperidine ring linked to another piperidine ring via a methylene bridge []. They exhibit agonistic activity towards serotonin receptors-4.
Compound Description: This compound is a pyrazolinone derivative that contains a methylphenylsulfonyl group at the 1-position and an amino group at the 5-position []. The crystal structure of this compound, crystallized as its NH tautomer, has been described and compared to its 1-phenylsulfonyl analog.
Compound Description: This series comprises three substituted pyridinecarboxylates, each with variations at the 2-position of the pyridine ring: bromo (I), morpholinyl (II), and piperidinyl (III) []. The crystal structures of these compounds have been determined.
Compound Description: This 5-chlorosalicylic acid derivative incorporates a morpholine moiety []. The crystal structure reveals the spatial arrangement of the molecule, highlighting the dihedral angles between the aromatic rings and the morpholine ring.
Compound Description: This group of compounds combines coumarin and thiazole moieties, incorporating a morpholine ring fused to the thiazole []. The researchers aimed to investigate the biological activity of these compounds, particularly focusing on their antibacterial and antiplatelet properties.
Compound Description: This compound is a N-phenyl-substituted morpholine adduct of C60 fullerene []. This compound was successfully synthesized, demonstrating the feasibility of attaching a morpholine derivative to a fullerene cage.
Compound Description: This compound is characterized by an indole system linked to an azabicyclic ring through an olefinic bond []. The crystal structure analysis confirms the Z geometry of the olefinic bond and reveals the presence of a phenylsulfonyl group attached to the indole moiety.
Compound Description: This compound is a morpholine Mannich base derived from an asymmetrical mono-carbonyl analog of curcumin (AMAC) []. This compound, along with its analogs, was synthesized and evaluated for its antioxidant and anti-inflammatory activities.
Compound Description: This series of compounds is based on a 1,2,4-triazole core with various substitutions at the 4-position []. They were synthesized and evaluated for their anti-inflammatory and antinociceptive properties.
Compound Description: This group of compounds is based on a 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline scaffold and was investigated for potential use in treating infertility []. The compounds feature a variety of substituents, aiming to understand their effects on biological activity.
Compound Description: This set includes four newly synthesized sulfonamides: 2-(phenylsulfonyl) hydrazine carbothioamide (TSBS-1), N, 2-bis phenyl hydrazine carbothioamide (TSBS-2), aminocarbonyl benzene sulfonamide (UBS-1), and N, N’-carbonyl dibenzene sulfonamide (UBS-2) []. These were studied for their effects on soil microbial populations and respiration.
Compound Description: This compound, part of a series, was designed as a selective inhibitor of the vesicular acetylcholine transporter (VAChT) []. It exhibits high affinity for VAChT and good selectivity over sigma receptors.
Compound Description: Similar to compound 28b, this compound is also a potent VAChT inhibitor with high selectivity over sigma receptors []. Its structure features a halogenated thienylcarbonyl group linked to a piperidinyl moiety.
Compound Description: This compound shares the core structure of compounds 28b and 28h, also exhibiting potent VAChT inhibitory activity []. It incorporates a fluorinated benzoyl group attached to the piperidinyl ring, further highlighting the exploration of halogenated derivatives in this series.
Compound Description: This compound represents a novel selective estrogen receptor modulator (SERM) with potent antagonist activity against estrogen in uterine tissue and human mammary cancer cells []. Its structure features a benzothiophene core with various substituents, including a piperidinyl group linked to a phenoxy moiety.
Compound Description: This compound consists of a morpholine ring attached to a phenyl-pyridinyl-propanone backbone []. The crystal structure analysis provides insights into the spatial arrangement of the molecule.
Compound Description: This compound is a potent and selective allosteric antagonist of the CCR5 receptor []. It exhibits a unique mechanism of action, effectively blocking CCR5 activation and inhibiting HIV-1 entry.
Compound Description: This compound is part of a library of nitric oxide-releasing compounds synthesized via green multicomponent reactions []. It demonstrated potent antiproliferative activity against a panel of human solid tumor cell lines.
Compound Description: This compound, alongside compound 4k, was identified as one of the most potent antiproliferative agents within the synthesized library []. Its structure features a phenylsulfonyl group linked to an oxadiazole ring and a carboxamide moiety, highlighting the diversity of substituents incorporated into the library design.
Compound Description: This compound is a derivative of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, a novel class of nonpeptide inhibitors of human heart chymase []. It displays potent inhibitory activity against chymase.
Compound Description: This compound acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. It primarily exerts its effect by removing channel inactivation, thereby increasing hERG current amplitudes.
Compound Description: This compound is a well-known hERG potassium channel blocker []. It binds to the channel's inner pore, inhibiting its activity. E-4031 is widely used as a pharmacological tool to study hERG channel function and is often implicated in drug-induced QT interval prolongation.
BeKm-1
Compound Description: This peptide acts as a potent and selective inhibitor of hERG potassium currents []. Unlike small-molecule hERG blockers that typically access the channel's inner pore, BeKm-1 interacts with extracellular amino acid residues near the channel's external pore region, offering a different mechanism for blocking hERG activity.
Sevoflurane
Compound Description: Sevoflurane is a volatile anesthetic agent commonly used in clinical practice. Studies have shown that sevoflurane inhibits the slowly activating delayed rectifier potassium current (I(Ks)) in guinea pig ventricular cells [].
Compound Description: This compound is a novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist []. It has been proposed as a potential therapeutic agent for Parkinson's disease.
Compound Description: This series of compounds is derived from the reaction of substituted aromatic isothiocyanates with malonyl chloride [, , ]. The compounds in this series were further reacted with morpholine and ethanol to study their reactivity and degradation products.
Compound Description: This compound is a fluorescent labeling reagent used in HPLC for the determination of aldehydes []. It reacts with aldehydes to form highly fluorescent derivatives, allowing for sensitive detection and quantification.
Morpholin-4-yl (phenyl) methanethione (1)
Compound Description: This compound is a thiobenzamide derivative synthesized via the Willgerodt-Kindler reaction using morpholine and benzaldehyde as starting materials []. The reaction was performed under microwave heating, demonstrating a more efficient and environmentally friendly approach to thioamide synthesis.
Compound Description: This thiobenzamide derivative, analogous to compound 1, was synthesized using 4-(dimethylamino)benzaldehyde and morpholine as starting materials []. Similar to the synthesis of compound 1, the reaction employed microwave heating and montmorillonite K-10 as a catalyst.
Compound Description: LB42708 is a selective, nonpeptidic farnesyltransferase inhibitor []. It exhibits antiangiogenic effects by inhibiting Ras-dependent signaling pathways, suppressing VEGF-induced angiogenesis both in vitro and in vivo.
Compound Description: This chiral compound is an intermediate in the synthesis of dihydropyrimidones []. The enantioselective preparation of such compounds is important for developing potential pharmaceuticals.
Compound Description: This compound is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist []. It has shown promise in preclinical studies for treating overactive bladder syndrome.
Compound Description: This compound is a cannabinoid CB1 receptor agonist. Analogs of this compound, particularly those with methoxy or fluorine substitutions on the pentyl chain, were synthesized to develop tracers for medical imaging [].
Compound Description: SR141716 is a well-known cannabinoid CB1 receptor antagonist []. It serves as a template for developing potential PET ligands for imaging the CB1 receptor in the brain.
threo(trans)-1-aza-5-phenyl[4.4.0]decane (12a)
Compound Description: This compound is a restricted rotational analog (RRA) of methylphenidate (MP), a drug used to treat ADHD []. It exhibits similar binding affinity to the dopamine transporter as MP.
Compound Description: NS1643 is a diphenylurea compound that acts as an activator of hERG potassium channels []. By enhancing the repolarizing current, NS1643 shortens the action potential duration in cardiac myocytes.
Compound Description: This compound, a derivative of 3-phenylsulfonylquinazoline-2,4-dione, acts as a potent inhibitor of human heart chymase []. Molecular modeling studies provided insights into its interaction with the active site of chymase, revealing key structural features responsible for its inhibitory activity.
Benzamide derivatives
Compound Description: This group encompasses a broad range of compounds containing the benzamide core. The specific benzamide derivatives discussed in the research paper target the inhibition of ABL1, ABL2, and BCR-ABL1 kinases, which are involved in various cellular processes, including cell growth, survival, and differentiation [].
Beta-aminoketones
Compound Description: This class of compounds is characterized by the presence of an amino group at the beta-position relative to a ketone group. The research paper investigates the relationship between the chemical structure of beta-aminoketones and their antimicrobial activity []. The study emphasizes the importance of specific structural features, such as the presence and position of aromatic rings, for conferring optimal antimicrobial activity.
Compound Description: This compound is a potent and specific inhibitor of human CCR5 []. INCB9471 demonstrates non-competitive inhibition of CCR5, and it has shown safety and efficacy in reducing viral load in clinical trials.
Compound Description: This series of quinolone derivatives features various substitutions at the 7-position and aryl amino carbonyl groups at the 3-position []. The research investigates the antimicrobial activity of these synthesized compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.